1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine
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Overview
Description
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine typically involves multiple steps. One common route starts with the preparation of 3-(trifluoromethyl)phenylpiperazine, which is then reacted with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced amines .
Scientific Research Applications
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: Shares the trifluoromethylphenyl group but lacks the oxadiazole moiety.
1-(3-Chlorophenyl)piperazine: Similar structure but with a chlorophenyl group instead of trifluoromethyl.
1-(3-Methoxyphenyl)piperazine: Contains a methoxy group instead of trifluoromethyl
Uniqueness
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine is unique due to the presence of both the trifluoromethylphenyl group and the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17F3N4O |
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Molecular Weight |
326.32 g/mol |
IUPAC Name |
5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17F3N4O/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18/h2-4,9-10,19H,5-8H2,1H3 |
InChI Key |
LVMWOQVRBSZMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3 |
Origin of Product |
United States |
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